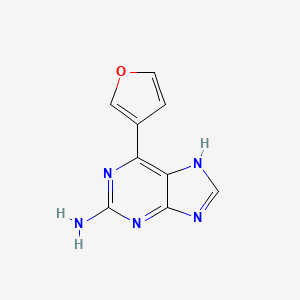

6-(3-furyl)-9H-purin-2-amine

Descripción

6-(3-Furyl)-9H-purin-2-amine is a purine derivative characterized by a furan substituent at the 6-position of the purine ring. The compound’s structure combines the aromatic heterocyclic furan ring with the adenine-like purine scaffold, which is frequently exploited in medicinal chemistry for targeting enzymes such as kinases or nucleic acid-binding proteins .

Propiedades

IUPAC Name |

6-(furan-3-yl)-7H-purin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5O/c10-9-13-6(5-1-2-15-3-5)7-8(14-9)12-4-11-7/h1-4H,(H3,10,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFCCEDIESJJCBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=C3C(=NC(=N2)N)N=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The biological and chemical properties of 6-substituted purine derivatives are highly dependent on the nature and position of the substituent. Below is a comparison of key analogs:

Mechanistic and Functional Insights

- Kinase Inhibition: NU6300 (6-(cyclohexylmethoxy)-N-(4-(vinylsulfonyl)phenyl)-9H-purin-2-amine) covalently inhibits CDK2 by targeting Lys89, demonstrating irreversible binding—a unique mechanism compared to non-covalent analogs like Silmitasertib . Silmitasertib, despite being a Casein kinase II inhibitor, also inhibits mTOR and PI3K-α, highlighting the promiscuity of purine-based scaffolds in targeting multiple kinases .

- Antifungal Activity :

- Cellular Imaging: SPG1/SPG2 (6-(4-(aminomethyl)benzyloxy)-9H-purin-2-amine derivatives) are used as fluorescent probes, illustrating how hydrophilic substitutions enable organelle-specific localization .

Target Selectivity Challenges

- Off-Target Effects: Compounds like 6-[6-(diethylaminopyridin-3-yl]-N-[4-(4-morpholinyl)phenyl]-9H-purin-2-amine were initially annotated as Jak3 inhibitors but later found to inhibit PDPK1, underscoring the complexity of predicting MOA based on structure alone .

Key Research Findings and Implications

Structural Flexibility : The purine scaffold tolerates diverse substitutions (e.g., furyl, aryl, alkoxy), enabling tailored interactions with targets such as kinases, nucleic acids, or fungal enzymes .

Covalent Inhibition : The vinyl sulfone group in NU6300 represents a strategic advance in designing irreversible inhibitors, offering prolonged therapeutic effects .

Positional Isomerism : The 3-furyl vs. 2-furyl substitution in purines may drastically alter binding kinetics, warranting further exploration for optimizing selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.